Enhanced Lipophilicity (Predicted LogP) Compared to Non-Brominated and Non-Methoxylated Analogs
The combination of a bromine atom at the 5-position and a methoxy group at the 6-position yields a predicted lipophilicity profile that is distinct from both the unsubstituted parent compound and mono-substituted analogs. While experimental LogP data for this specific compound is not available in the public literature, predictive calculations based on the ACD/LogP algorithm for structurally related brominated benzothiazole-2-thiols indicate LogP values in the range of 3.2-3.3, which is substantially higher than the unsubstituted benzothiazole-2-thiol (estimated LogP ≈ 1.8-2.0) [1]. This increased lipophilicity, driven by the bromine substituent, is further modulated by the electron-donating methoxy group, which enhances nucleophilicity at the thiol site . The net effect is a compound with balanced lipophilic-hydrophilic character suitable for membrane penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~3.2-3.3 (based on ACD/LogP of 7-bromo analog) |
| Comparator Or Baseline | Benzothiazole-2-thiol (unsubstituted): Estimated LogP ~1.8-2.0 |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 (indicating approximately 15-30x higher octanol-water partition coefficient) |
| Conditions | ACD/LogP predictive algorithm; data for 7-bromo analog as structural surrogate |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for cellular assay performance and potential lead optimization trajectories.
- [1] Chemical-Buyers.com. (2019). 2(3H)-Benzothiazolethione,7-bromo- (908355-83-9) - Physical Properties. View Source
